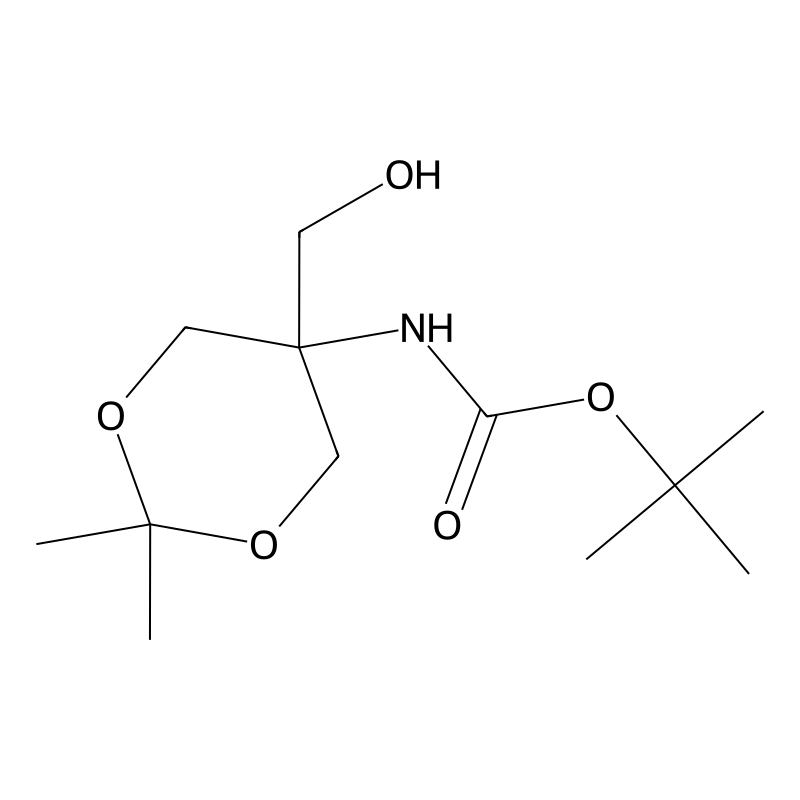

Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Environmental Science

Results: Preliminary studies show that tert-butyl carbamate can enhance the degradation rates of certain pollutants, contributing to more effective remediation strategies.

Synthesis of Tetrasubstituted Pyrroles

Results: The process typically yields tetrasubstituted pyrroles with ester or ketone groups at the C-3 position, which are valuable for further chemical transformations .

Catalysis Research

Results: Insights gained from such studies can inform the design of more efficient catalysts for industrial chemical processes.

Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate is a chemical compound characterized by its unique structure, which includes a tert-butyl group attached to a dioxane ring. The molecular formula is , with a molecular weight of approximately 259.30 g/mol. This compound falls under the category of carbamates, which are esters of carbamic acid and are often utilized in various chemical applications due to their diverse reactivity and biological activity .

- There is no current information regarding the mechanism of action or potential biological role of TBC-HDM.

- No safety information on toxicity, flammability, or reactivity is available for TBC-HDM.

- Hydrolysis: The carbamate can hydrolyze in the presence of water to yield the corresponding amine and carbonic acid.

- Transesterification: This compound can undergo transesterification reactions with alcohols to form different esters.

- Nucleophilic Substitution: The hydroxymethyl group can act as a nucleophile in substitution reactions, allowing for further functionalization.

These reactions make tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate a versatile intermediate in organic synthesis .

Several synthetic routes have been proposed for the preparation of tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate:

- Direct Carbamation: This involves reacting the corresponding hydroxymethyl dioxane derivative with tert-butyl isocyanate under controlled conditions.

- Formation from Dioxane Derivatives: Starting from 2,2-dimethyl-1,3-dioxane, hydroxymethylation followed by carbamation can yield the desired product.

- Multi-step Synthesis: A more complex route may involve multiple steps including protection-deprotection strategies to ensure selective functionalization at the hydroxymethyl position .

Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate finds applications in various fields:

- Pharmaceutical Industry: As an intermediate in the synthesis of bioactive compounds.

- Chemical Research: Used as a building block in organic synthesis and medicinal chemistry.

- Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity.

Its versatility as a synthetic intermediate makes it valuable for developing new therapeutic agents and agricultural products .

Interaction studies involving tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate have indicated its potential interactions with various biological targets. Preliminary data suggest that it may interact with enzymes involved in metabolic pathways or cellular signaling processes. Further research is necessary to characterize these interactions fully and assess their implications for therapeutic efficacy .

Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate shares structural similarities with other carbamates and dioxane derivatives. Here are some comparable compounds:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Tert-butyl (3-formyloxetan-3-yl)carbamate | 885669-84-1 | 0.83 | Contains an oxetane ring |

| (S)-tert-butyl (1-ethoxy-3-oxopropan-2-yl)carbamate | 168965-51-3 | 0.81 | Features an ethoxy group |

| Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan) | 364631-73-2 | 0.80 | Contains an aldehyde functional group |

The uniqueness of tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate lies in its specific hydroxymethyl substitution on the dioxane ring, which may confer distinct biological activities compared to these similar compounds .

Functional Group Interconversions

Hydroxymethyl Group Modifications

The hydroxymethyl group in tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate represents a primary alcohol functionality that is susceptible to various chemical transformations. Primary alcohols undergo oxidation to form aldehydes or carboxylic acids depending on the reaction conditions employed [1] [2] [3] [4].

Oxidation to Aldehydes

The hydroxymethyl group can be selectively oxidized to the corresponding aldehyde using mild oxidizing agents. Pyridinium chlorochromate (PCC) in dichloromethane provides controlled oxidation at room temperature, yielding aldehydes in 70-90% yields [5]. The Ley-Griffith oxidation system employing tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) and molecular sieves offers another selective method, as demonstrated in related dioxane systems [6]. This transformation proceeds through the formation of a chromate ester intermediate, followed by β-elimination to generate the aldehyde product [5].

Oxidation to Carboxylic Acids

Under more forcing conditions, the hydroxymethyl group undergoes complete oxidation to carboxylic acids. Potassium permanganate in aqueous basic conditions or chromic acid in acidic media facilitates this transformation [1] [2] [3]. The reaction proceeds through an initial oxidation to the aldehyde intermediate, followed by hydrate formation and subsequent oxidation to the carboxylic acid [1] [2].

Functionalization Reactions

The hydroxymethyl group can participate in various functionalization reactions. Esterification with carboxylic acids or acid chlorides under appropriate conditions converts the primary alcohol to esters [7]. Etherification reactions with alkyl halides or tosylates in the presence of strong bases provide access to ether derivatives [7]. The hydroxymethyl group also serves as a nucleophile in substitution reactions, enabling the introduction of diverse functional groups [8].

Carbamate Group Reactions

The carbamate functional group exhibits characteristic reactivity patterns that enable various transformations while maintaining structural integrity under specific conditions [9] [10].

Transesterification Reactions

The tert-butyl carbamate moiety can undergo transesterification with different alcohols in the presence of base catalysts. This transformation allows for the exchange of the tert-butyl group with other alkyl groups, providing access to alternative carbamate derivatives [11] [12]. The reaction proceeds through nucleophilic attack of the alcohol on the carbonyl carbon, followed by elimination of tert-butoxide [11].

Aminolysis Reactions

Carbamate groups react with primary and secondary amines through aminolysis mechanisms. This transformation involves nucleophilic attack of the amine on the carbamate carbonyl, leading to the formation of urea derivatives and release of tert-butanol [13] [14]. The reaction rate depends on the basicity of the attacking amine and the electrophilicity of the carbamate carbonyl [11].

Hydrolysis Pathways

Carbamate hydrolysis occurs under both acidic and basic conditions, although the mechanisms differ significantly. Under acidic conditions, protonation of the carbamate oxygen facilitates cleavage, while basic hydrolysis involves direct nucleophilic attack on the carbonyl carbon [15] [16]. The stability of carbamate groups toward hydrolysis varies considerably with pH, with optimal stability observed under neutral to mildly basic conditions [15].

Oxidation Reactions

The compound exhibits multiple sites susceptible to oxidation, each with distinct reactivity patterns and product distributions [17] [18] [19].

Hydroxymethyl Group Oxidation

The primary alcohol functionality represents the most reactive site toward oxidation. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane selectively oxidize the hydroxymethyl group to the corresponding aldehyde without affecting other functional groups [5]. The oxidation proceeds through a concerted mechanism involving the formation of a chromate ester intermediate, followed by β-elimination [5].

Studies on related hydroxymethyl compounds demonstrate that the oxidation pathway depends on the oxidizing agent employed. Mild oxidants favor aldehyde formation, while stronger oxidants such as potassium permanganate or chromic acid lead to carboxylic acid products [17] [18]. The reaction mechanism involves initial hydrogen abstraction from the hydroxymethyl carbon, followed by oxygen transfer to form the carbonyl product [20].

Dioxane Ring Oxidation

The 1,3-dioxane ring system shows resistance to oxidation under mild conditions but can undergo ring-opening reactions under strongly oxidizing conditions [21] [22]. Oxidative cleavage of the dioxane ring occurs through initial formation of peroxide intermediates, followed by ring fragmentation to yield dialdehyde or dicarboxylic acid products [23].

Research on dioxane oxidation mechanisms reveals that the reaction proceeds through hydrogen abstraction from the ring carbons, particularly at the 2-position, leading to the formation of hydroperoxide intermediates [23]. These intermediates subsequently decompose through various pathways, including ring opening and fragmentation reactions [24].

Carbamate Oxidation

The carbamate group generally exhibits stability toward oxidation under mild conditions. However, under strongly oxidizing conditions, the carbamate nitrogen can undergo oxidation to form N-oxide derivatives [25]. The tert-butyl portion of the carbamate is particularly susceptible to oxidative cleavage, leading to deprotection of the amine functionality [26].

Deprotection Mechanisms

The tert-butyl carbamate group serves as a protecting group for the amine functionality, and its removal can be achieved through various deprotection strategies [27] [28] [29].

Acidic Conditions

Trifluoroacetic Acid Deprotection

The most commonly employed acidic deprotection method involves treatment with trifluoroacetic acid (TFA). The mechanism proceeds through protonation of the carbamate oxygen, followed by loss of the tert-butyl cation and subsequent decarboxylation to yield the free amine [27] [30]. This method typically provides high yields (85-95%) and is operationally simple [31].

The reaction mechanism involves several discrete steps: initial protonation of the carbamate oxygen increases the electrophilicity of the carbonyl carbon, facilitating cleavage of the carbon-oxygen bond. The resulting tert-butyl cation is stabilized by its tertiary structure and subsequently eliminated as isobutylene gas. The intermediate carbamic acid undergoes spontaneous decarboxylation to form the protonated amine product [27] [30].

Hydrochloric Acid Systems

Alternative acidic deprotection methods employ hydrochloric acid in organic solvents such as dioxane or ethyl acetate. These systems operate through similar mechanisms but offer different selectivity profiles and reaction conditions [31]. The use of hydrochloric acid allows for the direct formation of amine hydrochloride salts, which can be advantageous for subsequent synthetic transformations [31].

Basic Conditions

Sodium tert-Butoxide Deprotection

A notable basic deprotection method involves treatment with sodium tert-butoxide in wet tetrahydrofuran or 2-methyltetrahydrofuran. This method provides an alternative to acidic deprotection for substrates containing acid-sensitive functional groups [29] [32]. The reaction proceeds through deprotonation of the carbamate nitrogen, followed by elimination of tert-butoxide to form an isocyanate intermediate [29] [32].

The isocyanate intermediate subsequently undergoes hydrolysis with water present in the reaction medium to form a carbamic acid, which spontaneously decarboxylates to yield the free amine [29] [32]. This mechanism requires the presence of water to facilitate the hydrolysis step, explaining the necessity for "wet" solvent conditions [29] [32].

Mechanistic Considerations

The basic deprotection mechanism differs fundamentally from acidic methods in that it involves deprotonation rather than protonation as the initial step. The strong base deprotonates the carbamate nitrogen, generating a nucleophilic nitrogen center that can eliminate the tert-butyl group as tert-butoxide [29] [32]. The resulting isocyanate intermediate is electrophilic and readily reacts with water to form the unstable carbamic acid [29] [32].

Oxidative Deprotection

Oxalyl Chloride Method

A mild oxidative deprotection method employs oxalyl chloride in methanol at low temperatures. This approach offers excellent functional group tolerance and provides high yields of deprotected amines [33]. The mechanism involves electrophilic activation of the carbamate carbonyl by oxalyl chloride, followed by nucleophilic attack by methanol and subsequent elimination [33].

The reaction proceeds through the formation of an activated carbamate intermediate, which undergoes methanolysis to release the tert-butyl group. The method shows particular utility for substrates containing sensitive functional groups that might be affected by strongly acidic or basic conditions [33].

Nucleophilic Deprotection

Recent developments in carbamate deprotection include nucleophilic methods using 2-mercaptoethanol in the presence of potassium phosphate. This approach provides an alternative to traditional hydrogenolysis or Lewis acid-mediated methods for substrates containing functional groups sensitive to these conditions [28] [34] [35]. The reaction proceeds through nucleophilic attack at the benzyl carbon adjacent to the carbamate oxygen, leading to carbamate cleavage [28].

Stability Studies and Degradation Pathways

Thermal Stability

Thermal stability studies of tert-butyl carbamates reveal that decomposition typically occurs above 150°C through elimination mechanisms leading to isocyanate formation [36] [37] [38]. The thermal decomposition of tert-butyl carbamates follows first-order kinetics, with activation energies typically ranging from 25-35 kcal/mol [39]. The decomposition rate increases with temperature and is influenced by the electronic nature of substituents on the carbamate nitrogen [39].

Hydrolytic Stability

The hydrolytic stability of carbamate groups varies significantly with pH conditions. Studies demonstrate that carbamate groups exhibit maximum stability under neutral to mildly basic conditions (pH 7-9), with increased degradation rates observed under strongly acidic or basic conditions [15] [16]. The half-life of carbamate groups under physiological conditions can exceed several months, indicating their suitability as protecting groups for extended synthetic sequences [15].

Photochemical Stability

Photochemical degradation pathways involve initial photoexcitation of the carbamate chromophore, followed by various bond cleavage processes. The primary photodegradation pathway involves cleavage of the carbon-nitrogen bond, leading to the formation of amine and alkoxycarbonyl radicals [16]. Secondary photochemical processes can lead to further fragmentation and oxidation products [16].

Enzymatic Degradation

Enzymatic degradation of carbamate compounds occurs through hydrolytic enzymes such as carboxylesterases and carbamate hydrolases. These enzymes facilitate the hydrolysis of the carbamate ester bond, leading to the formation of the corresponding amine and carboxylic acid products [40]. The enzymatic degradation rate depends on the specific structure of the carbamate and the enzyme specificity [40].

The metabolic pathways for carbamate degradation involve multiple enzymatic steps, including initial hydrolysis, followed by further metabolism of the resulting products [40]. The degradation products can undergo conjugation reactions with glucuronic acid or sulfate to facilitate excretion [40].

Environmental Degradation

Environmental degradation of carbamate compounds occurs through both biotic and abiotic processes. Microbial degradation represents the primary pathway for carbamate removal in soil and water systems [41] [40]. The degradation pathways involve multiple bacterial species capable of utilizing carbamate compounds as carbon and nitrogen sources [41].